3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid, also known as MCBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCBM is a sulfonamide derivative that has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) that are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid reduces inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been found to exhibit excellent bioavailability and pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 4-6 hours. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is primarily metabolized by the liver and excreted in the urine. It has been found to be well-tolerated and safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established compound that has been extensively studied for its therapeutic potential. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool for researchers studying inflammatory conditions. However, one limitation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is that it is a sulfonamide derivative, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. One potential area of research is the development of novel 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid analogs with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Additionally, the use of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid in combination with other anti-inflammatory agents may also be explored. Overall, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a promising compound with significant potential for the treatment of various inflammatory conditions.
Métodos De Síntesis
The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid involves the reaction of 3-bromo-benzoic acid with 1-methylcyclobutanemethanamine in the presence of a catalyst. The resulting product is then treated with sodium sulfite to form the final compound, 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid. The synthesis of 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid is a well-established process and has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid has also been found to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins. These properties make 3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and fever.
Propiedades
IUPAC Name |
3-[(1-methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-14(6-3-7-14)10-15-20(18,19)9-11-4-2-5-12(8-11)13(16)17/h2,4-5,8,15H,3,6-7,9-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFQTFDRFWZNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CNS(=O)(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.